2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide
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Overview
Description
2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide is an organic compound with the molecular formula C16H15ClN2O3. It is a rare and unique chemical often used in early discovery research . This compound is characterized by its complex structure, which includes a chloro group, an isopropyl group, a nitro group, and a phenylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield are maintained through careful control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides .
Scientific Research Applications
2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to interact with nuclear receptor coactivator 2, peroxisome proliferator-activated receptor gamma, and retinoic acid receptor RXR-alpha. These interactions can affect various cellular pathways, influencing processes like lipid metabolism and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitro-N-phenylbenzamide
- 2-Chloro-4-nitrophenyl isocyanate
- 2-Chloro-4-nitrophenol
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide
Uniqueness
2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and development .
Properties
CAS No. |
618443-95-1 |
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Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-phenyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(2)18(12-6-4-3-5-7-12)16(20)14-9-8-13(19(21)22)10-15(14)17/h3-11H,1-2H3 |
InChI Key |
WUZDYHRFRRQIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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